7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound with the molecular formula C12H15N·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable isoquinoline derivative, followed by hydrogenation to yield the tetrahydroisoquinoline core. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system or reduce any functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the cyclopropyl group.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A derivative with a bromine substituent instead of a cyclopropyl group.
Uniqueness
7-Cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-9(1)11-4-3-10-5-6-13-8-12(10)7-11;/h3-4,7,9,13H,1-2,5-6,8H2;1H |
InChI Key |
PDYIGTSUQQUUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(CCNC3)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.